molecular formula C17H21N3OS B5752315 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide

Numéro de catalogue: B5752315
Poids moléculaire: 315.4 g/mol
Clé InChI: PGOQJZVTKWYPPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling and plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide inhibits BTK by binding to the active site of the enzyme, which prevents its activation and downstream signaling. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cell malignancies. Inhibition of BTK by this compound leads to decreased BCR signaling, which ultimately results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects in preclinical models of B-cell malignancies. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide is its specificity for BTK, which minimizes off-target effects and toxicity. In addition, this compound has shown good oral bioavailability and long half-life, which may allow for less frequent dosing in clinical trials. One limitation of this compound is its potential for drug-drug interactions, as it is metabolized by CYP3A4 and may interact with other drugs that are metabolized by this enzyme.

Orientations Futures

There are several potential future directions for the development of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide. One direction is the evaluation of this compound in combination with other anti-cancer agents, such as venetoclax and rituximab, in clinical trials. Another direction is the evaluation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma. Finally, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties may also be explored.

Méthodes De Synthèse

The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 4-methyl-1-piperazinecarboxylic acid with 4-bromoaniline to form N-(4-bromo-phenyl)-4-methyl-piperazine-1-carboxamide. This intermediate is then reacted with 2-thiophenecarboxylic acid to form this compound. The synthesis of this compound has been optimized to yield high purity and good yields.

Applications De Recherche Scientifique

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of B-cell malignancies. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

Propriétés

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-19-8-10-20(11-9-19)15-6-4-14(5-7-15)18-17(21)13-16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOQJZVTKWYPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.